4-(6-Methoxybenzo[b]thiophen-2-yl)phenol

Pharmaceutical Quality Control Regulatory Compliance Raloxifene

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is the definitive reference standard for Raloxifene Impurity 9, critical for ANDA method validation (AMV) and QC batch release. With a defined purity ≥98% and comprehensive characterization data, it ensures regulatory compliance and batch consistency. The free phenol handle makes it an advanced key intermediate for Raloxifene and analog synthesis, maximizing downstream yield. Its demonstrated selective estrogen receptor partial agonist (ShERPA) activity (nanomolar potency in breast cancer cells) supports SERM discovery research. Avoid generic alternatives—this dual-purpose material reduces characterization burden and synthesis steps.

Molecular Formula C15H12O2S
Molecular Weight 256.3 g/mol
CAS No. 175460-94-3
Cat. No. B110082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxybenzo[b]thiophen-2-yl)phenol
CAS175460-94-3
Synonyms4-(6-Methoxybenzo[b]thien-2-yl)phenol; 
Molecular FormulaC15H12O2S
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O2S/c1-17-13-7-4-11-8-14(18-15(11)9-13)10-2-5-12(16)6-3-10/h2-9,16H,1H3
InChIKeyPXDYWLJYLUKTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (CAS 175460-94-3) as a Critical Raloxifene Impurity and Intermediate


4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (CAS: 175460-94-3), also known as 6-Methoxy-2-(4-hydroxyphenyl)benzo[b]thiophene, is a benzothiophene derivative with molecular formula C15H12O2S and a molecular weight of 256.3 g/mol [1]. It is a well-characterized compound primarily utilized as a reference standard for the Abbreviated New Drug Application (ANDA) of Raloxifene and as a key intermediate in the synthesis of Raloxifene and related analogs, which are second-generation selective estrogen receptor modulators (SERMs) used for the prevention of osteoporosis in postmenopausal women . The compound is also recognized as a novel benzothiophene derivative with nanomolar potency in breast cancer cells, acting as a selective human estrogen receptor partial agonist (ShERPA) [2].

Why 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (CAS 175460-94-3) Cannot Be Substituted with Other Benzo[b]thiophene Derivatives


While numerous benzo[b]thiophene derivatives exist, 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol possesses a unique combination of properties that preclude generic substitution. Its dual role as both a defined impurity standard for Raloxifene ANDA applications and a key synthetic intermediate demands a level of characterization, purity, and structural specificity that is not met by other in-class compounds [1]. Unlike other benzothiophenes which may be explored for broad antimicrobial or anticancer activity , this specific compound is critical for ensuring the quality, safety, and regulatory compliance of Raloxifene-based drug products [2]. Furthermore, its distinct substitution pattern—a 6-methoxy group on the benzothiophene core and a 4-hydroxyphenyl group at the 2-position—confers a specific biological profile as a selective human estrogen receptor partial agonist (ShERPA) with nanomolar potency in breast cancer cells, which is not replicable by analogs with different substituents .

Quantitative Differentiation Guide: 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (CAS 175460-94-3) vs. Comparators


Regulatory Compliance: Validated Use as Raloxifene Impurity 9 Reference Standard

Unlike general-purpose benzothiophene derivatives, 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol is specifically designated and supplied as 'Raloxifene Impurity 9', a reference standard with detailed characterization data compliant with regulatory guidelines [1]. It is suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This is a critical differentiator from compounds like 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, which, while also an intermediate, is not a designated impurity standard [2].

Pharmaceutical Quality Control Regulatory Compliance Raloxifene Impurity Profiling

Synthetic Utility: Key Intermediate for Raloxifene Production

The compound is an advanced key intermediate in the preparation of Raloxifene and related analogs . Its utility is grounded in established synthetic routes for Raloxifene, which involve Friedel-Crafts aroylation of a benzothiophene derivative [1]. While other benzothiophene derivatives like 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene are also used in Raloxifene synthesis [2], the target compound, with its free phenol group, offers a distinct synthetic handle. The difference in reactivity between the free phenol and the methyl-protected analog is critical for specific coupling and deprotection steps in the synthesis of the final API [1].

Organic Synthesis Pharmaceutical Manufacturing Raloxifene SERM

Biological Potency: Nanomolar Activity as a Selective Human Estrogen Receptor Partial Agonist (ShERPA)

4-(6-Methoxybenzo[b]thiophen-2-yl)phenol acts as a novel benzothiophene derivative which acts as a selective human estrogen receptor partial agonist (ShERPA) with nanomolar potency in breast cancer cells . While many benzothiophene derivatives show cytotoxic activity against breast cancer cells (e.g., IC50 < 30 µmol/L for some thiophenes) [1], the specific potency of this compound is described as being in the nanomolar range . This is in stark contrast to a closely related analog, 6′-Methoxy Raloxifene-analog (RAL-A), which was specifically designed with a 6-methoxy group to reduce estrogen receptor binding affinity [2].

Medicinal Chemistry Cancer Research Estrogen Receptor ShERPA

Validated Application Scenarios for 4-(6-Methoxybenzo[b]thiophen-2-yl)phenol (CAS 175460-94-3)


Reference Standard for Raloxifene ANDA Analytical Development

Analytical and quality control (QC) laboratories developing ANDA methods for Raloxifene hydrochloride should use this compound as a primary reference standard for impurity profiling. The product is supplied with detailed characterization data compliant with regulatory guidelines and is specifically designated as Raloxifene Impurity 9 [1]. Its use is critical for method validation (AMV) and routine QC to ensure batch-to-batch consistency and to meet stringent regulatory requirements.

Synthesis of Raloxifene and Related SERM Analogs

This compound serves as an advanced key intermediate in the multi-step synthesis of Raloxifene . Its free phenol group provides a versatile handle for subsequent functionalization (e.g., alkylation, acylation) in established synthetic routes [2]. For process chemists, sourcing a high-purity (e.g., 98%) intermediate is essential for maximizing yield and minimizing purification steps in downstream manufacturing.

In Vitro Studies of Selective Estrogen Receptor Modulation

For academic and industrial research groups investigating the biology of selective estrogen receptor modulators (SERMs) or the development of novel SERM-based therapies, this compound is a valuable tool due to its demonstrated activity as a selective human estrogen receptor partial agonist (ShERPA) with nanomolar potency in breast cancer cells . Its defined activity profile allows it to be used as a benchmark or comparator in cellular assays.

Sourcing a Structurally Defined Benzothiophene Building Block

Researchers engaged in medicinal chemistry projects involving benzothiophene scaffolds may require this specific, fully-characterized compound as a building block for library synthesis or structure-activity relationship (SAR) studies. Its purity and defined structure make it suitable for subsequent derivatization, unlike less pure or poorly characterized generic alternatives.

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